molecular formula C11H12FN3 B1372685 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1176581-36-4

1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B1372685
CAS No.: 1176581-36-4
M. Wt: 205.23 g/mol
InChI Key: PJVQLYYBMGQTKN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative of high interest in chemical and pharmaceutical research. This compound features a 3-fluorophenyl substituent and an amine functional group on the pyrazole core, making it a valuable scaffold and key intermediate in organic synthesis . Pyrazole derivatives are extensively studied for their diverse biological activities and are commonly employed in the development of active pharmaceutical ingredients (APIs) . The structural motif of 3,5-dimethyl-1H-pyrazol-4-amine is a known building block in medicinal chemistry . Specifically, related (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(fluorophenyl)methanone compounds serve as critical precursors in the multi-step synthesis of complex molecules like the veterinary anesthetic Zolazepam, highlighting the importance of such fluorophenyl-pyrazole amines in constructing pyrazolodiazepinone structures . Researchers can utilize this amine for further functionalization, exploring its potential in creating novel compounds for various research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-fluorophenyl)-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-7-11(13)8(2)15(14-7)10-5-3-4-9(12)6-10/h3-6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVQLYYBMGQTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

A common method to prepare the 3,5-dimethylpyrazole core is the cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine or hydrazine derivatives under reflux in ethanol or other suitable solvents. This step yields 3,5-dimethyl-1H-pyrazole or its derivatives with high yield and purity.

  • Example: Reaction of 2,4-pentanedione with hydrazine hydrate in ethanol at reflux for several hours yields 3,5-dimethylpyrazole intermediates.

N-Substitution with 3-Fluorobenzyl Group

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Pyrazole core synthesis Acetylacetone + hydrazine hydrate, ethanol, reflux 4-6h ~89% High purity, characterized by NMR and IR
N-1 Substitution 3-fluorobenzyl chloride + 3,5-dimethylpyrazole, K2CO3, DMF, 85 °C, 1.5 h 38-70% Purified by silica gel chromatography
Amination at 4-position Hydroxylamine derivatives or amines, DMF, 85 °C, 1.5 h 38-50% Direct amination or reductive amination

Research Findings and Optimization Insights

  • The use of polar aprotic solvents such as DMF facilitates nucleophilic substitution reactions for N-substitution, increasing reaction rates and yields.
  • Reaction temperature control is critical; too high temperatures may lead to side reactions or decomposition.
  • Bases such as potassium carbonate or triethylamine are effective in promoting N-alkylation.
  • The amino group introduction at the 4-position can be challenging; direct amination methods using O-(4-nitrobenzoyl)hydroxylamine have been reported to give moderate yields.
  • Purification by column chromatography using hexane/ethyl acetate gradients is standard to isolate the target compound with high purity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield (%) Reference
Pyrazole ring formation Cyclocondensation Acetylacetone + Hydrazine Ethanol, reflux, 4-6 h ~89%
N-1 Substitution Nucleophilic substitution 3-Fluorobenzyl chloride + Base DMF, 85 °C, 1.5 h 38-70%
Amination at C-4 position Direct amination Hydroxylamine derivatives DMF, 85 °C, 1.5 h 38-50%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 4-position participates in nucleophilic substitution reactions, particularly under basic or acidic conditions:

Reaction Reagents/Conditions Product Reference
Alkylation3-Fluorobenzyl chloride, K₂CO₃, DMFN-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine
ArylationAryl halides, Pd catalysis, DIPEAN-Aryl derivatives (e.g., 1-(3-fluorophenyl)-3,5-dimethyl-4-(aryl)pyrazole)
  • Mechanistic Insight : The amino group acts as a nucleophile, displacing halides or other leaving groups. DMF and DIPEA enhance reaction efficiency by stabilizing intermediates .

Oxidation Reactions

The pyrazole ring and substituents undergo oxidation under controlled conditions:

Reaction Reagents/Conditions Product Reference
Ring oxidationKMnO₄, acidic mediumPyrazole carboxylic acid derivatives
Side-chain oxidationH₂O₂, Fe³⁺ catalystHydroxylated or ketone products
  • Key Finding : Potassium permanganate selectively oxidizes the pyrazole ring, while hydrogen peroxide modifies alkyl side chains .

Reduction Reactions

Reductive transformations involve the amino group or aromatic system:

Reaction Reagents/Conditions Product Reference
Amine reductionLiAlH₄, anhydrous etherSecondary amine derivatives
Catalytic hydrogenationH₂, Pd/CPartially saturated pyrazoline analogs
  • Note : Lithium aluminum hydride reduces the amino group to secondary amines, while catalytic hydrogenation targets the aromatic ring .

Condensation and Cyclization

The amino group facilitates condensation with carbonyl compounds:

Reaction Reagents/Conditions Product Reference
Schiff base formationAldehydes, EtOH, refluxImine-linked pyrazole hybrids
Heterocyclic cyclizationAcetylacetone, NaOHFused pyrazolo-pyrimidine derivatives
  • Example : Reaction with terephthalaldehyde yields bis-pyrazole macrocycles via imine linkages .

Electrophilic Aromatic Substitution

The fluorophenyl group undergoes electrophilic substitution:

Reaction Reagents/Conditions Product Reference
NitrationHNO₃, H₂SO₄Nitro-substituted fluorophenyl derivatives
HalogenationBr₂, FeBr₃Brominated analogs
  • Regioselectivity : Substitution occurs preferentially at the para position relative to the fluorine atom .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable structural diversification:

Reaction Reagents/Conditions Product Reference
Suzuki couplingAryl boronic acids, Pd(PPh₃)₄Biaryl-functionalized pyrazoles
Buchwald-Hartwig aminationAryl halides, Pd₂(dba)₃, XantphosN-Arylated pyrazole amines
  • Applications : These reactions are pivotal for synthesizing bioactive analogs in drug discovery .

Acid-Base Reactions

The amino group exhibits basicity, forming salts with acids:

Reaction Reagents/Conditions Product Reference
Salt formationHCl, EtOHHydrochloride salt
Coordination complexesMetal salts (e.g., Cu²⁺)Metal-amine complexes
  • Stability : Salts enhance solubility for pharmacological applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazole derivatives, including 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, exhibit potential anticancer properties. These compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications in the pyrazole structure can enhance the selectivity and potency against various cancer cell lines, making them promising candidates for drug development .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways and have been shown to reduce markers of inflammation in preclinical models. This makes them candidates for treating conditions such as arthritis and other inflammatory diseases .

Agrochemicals

Herbicide Development
The structural characteristics of this compound allow it to function as a building block in the synthesis of herbicides. Its efficacy in inhibiting specific plant growth pathways has been explored, leading to the development of new agrochemical formulations aimed at improving crop yields while minimizing environmental impact .

Material Science

Polymer Chemistry
In material science, this pyrazole derivative has been utilized in the synthesis of novel polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Such advancements are crucial for developing materials used in high-performance applications .

Analytical Chemistry

Analytical Standards
Due to its unique chemical properties, this compound serves as an analytical standard in various chromatographic techniques. Its presence in analytical methods helps ensure the accuracy and reliability of results concerning similar compounds .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various pyrazole derivatives against breast cancer cell lines. The results indicated that this compound had a significant inhibitory effect on cell proliferation compared to other derivatives, highlighting its potential as a lead compound for further development .

Case Study 2: Herbicide Efficacy

In a field trial reported by Pesticide Science, formulations containing this compound were tested against common agricultural weeds. The results demonstrated a marked reduction in weed biomass compared to untreated controls, suggesting its viability as an effective herbicide component .

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine (Target) C₁₁H₁₂FN₃ 3-Fluorophenyl, 3,5-dimethyl 205.23 High lipophilicity; potential kinase inhibition
1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine C₁₂H₁₄FN₃ 4-Fluorobenzyl, 3,5-dimethyl 219.26 Increased steric bulk; altered binding affinity due to benzyl vs. phenyl
1-[(3-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine C₁₂H₁₄FN₃O 3-Fluorophenoxymethyl, 3,5-dimethyl 235.26 Enhanced polarity from ether oxygen; improved solubility
N-(3,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine C₁₂H₁₃F₂N₃ 3,5-Difluorobenzyl, 1,3-dimethyl 237.25 Higher electronegativity; stronger hydrogen-bonding potential
1-(2,6-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine C₁₂H₁₂Cl₂N₃ 2,6-Dichlorobenzyl, 3,5-dimethyl 270.16 Increased steric hindrance; potential toxicity concerns

Key Research Findings

Anticancer Potential

  • Target Compound : Demonstrates IC₅₀ values of 8–12 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, comparable to 5-fluorouracil .
  • 4-Fluorobenzyl Analog (): Shows reduced activity (IC₅₀ > 20 μM), likely due to steric interference from the benzyl group.

Solubility and Bioavailability

  • Target Compound : LogP = 2.1 (moderate lipophilicity); solubility in PBS = 0.5 mg/mL .
  • Phenoxymethyl Analog (): LogP = 1.8; solubility = 1.2 mg/mL, attributed to the polar ether group.

Biological Activity

1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound features a unique structure that includes a fluorophenyl group and two methyl groups, which may influence its pharmacological properties.

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with acetylacetone under acidic or basic conditions. This process results in the formation of the pyrazole ring through cyclization. The general reaction can be summarized as follows:

3 Fluoroaniline+AcetylacetoneAcid Base1 3 fluorophenyl 3 5 dimethyl 1H pyrazol 4 amine\text{3 Fluoroaniline}+\text{Acetylacetone}\xrightarrow{\text{Acid Base}}\text{1 3 fluorophenyl 3 5 dimethyl 1H pyrazol 4 amine}

The compound's molecular formula is C12H14FN3C_{12}H_{14}FN_3 with a molecular weight of 219.26 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. In vitro evaluations have shown that certain derivatives exhibit significant activity against a range of pathogens. For instance, a study reported minimum inhibitory concentration (MIC) values for several pyrazole derivatives ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis[^2].

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation . The anti-inflammatory activity can be quantified using IC50 values, which measure the concentration required to inhibit a biological process by half.

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundIC50 (μg/mL)Target Enzyme
Compound A60.56COX-2
Compound B57.24COX-2
Compound C69.15COX-2

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This interaction can modulate inflammatory pathways, leading to reduced symptoms in inflammatory diseases.

Case Studies

Several case studies have explored the pharmacological properties of pyrazole derivatives:

  • Study on Antimicrobial Efficacy : A comparative study demonstrated that certain pyrazole derivatives significantly inhibited biofilm formation of pathogenic bacteria, suggesting their potential utility in treating infections associated with biofilms .
  • Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects of similar compounds and found that they exhibited potent inhibition of COX enzymes, with some derivatives showing superior efficacy compared to standard anti-inflammatory drugs like diclofenac .

Q & A

Basic: What are the standard synthetic routes for 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, and how are reaction conditions optimized?

Answer:
The synthesis typically involves cyclocondensation of fluorinated phenylhydrazine derivatives with β-keto esters or enaminones. For example:

  • Step 1 : React 3-fluorophenylhydrazine with acetylacetone derivatives under acidic conditions (e.g., acetic acid) to form the pyrazole core.
  • Step 2 : Introduce the amine group at the 4-position via nucleophilic substitution or reductive amination.
  • Optimization : Reaction temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) critically influence yield. Purity is enhanced using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Basic: How is the compound characterized structurally, and what analytical methods resolve ambiguities in its configuration?

Answer:

  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Assign peaks for fluorophenyl protons (δ 7.2–7.8 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm). 19^{19}F NMR confirms fluorine substitution .
    • IR : Stretching vibrations for C-F (1100–1250 cm1^{-1}) and NH2_2 (3300–3500 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL refines bond lengths/angles, resolving ambiguities in substituent orientation (e.g., fluorophenyl vs. methyl group positioning) .

Advanced: How can researchers resolve contradictions between experimental and computational data (e.g., solubility vs. predicted LogP)?

Answer:

  • Case Study : If experimental solubility (e.g., 18.1 µg/mL at pH 7.4 ) conflicts with LogP predictions (e.g., 5.19 ):
    • Re-evaluate solvent systems : Test solubility in DMSO/water mixtures to mimic physiological conditions.
    • Validate computational models : Compare density functional theory (DFT) calculations with empirical Hansen solubility parameters .
  • Statistical Analysis : Use multivariate regression to identify outliers in datasets, ensuring consistency across replicates .

Advanced: What experimental strategies assess the compound’s biological activity, particularly in targeting enzymes or receptors?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Measure IC50_{50} values against kinases or cytochrome P450 isoforms using fluorogenic substrates .
    • Receptor binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands) quantify affinity for serotonin or dopamine receptors .
  • Cell-based studies : Evaluate cytotoxicity (via MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .

Advanced: How are computational methods like molecular docking or QSAR applied to predict the compound’s interactions?

Answer:

  • Docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., COX-2 or EGFR). Key interactions include:
    • Fluorophenyl group: Hydrophobic contacts with nonpolar residues.
    • NH2_2 group: Hydrogen bonds with catalytic aspartate/glutamate .
  • QSAR : Build regression models using descriptors like molar refractivity or topological polar surface area to predict bioactivity .

Advanced: What methodologies ensure high purity (>95%) during synthesis, and how are impurities identified?

Answer:

  • Purification :
    • HPLC : Reverse-phase C18 column (gradient: 10–90% acetonitrile/water) isolates the target compound from byproducts (e.g., di- or tri-substituted impurities) .
    • Mass spectrometry : High-resolution ESI-MS detects trace impurities (e.g., dehalogenated derivatives) with mass accuracy <5 ppm .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) monitor hydrolytic or oxidative byproducts .

Advanced: How does fluorination at the 3-position of the phenyl ring influence electronic properties and reactivity?

Answer:

  • Electron-withdrawing effect : Fluorine increases the ring’s electrophilicity, enhancing reactivity in SNAr reactions.
  • Spectroscopic impact : 19^{19}F NMR chemical shifts (δ -110 to -120 ppm) correlate with substituent electronic effects .
  • Computational analysis : Natural Bond Orbital (NBO) calculations quantify charge distribution changes, showing decreased electron density at the para position .

Advanced: What are the challenges in crystallizing this compound, and how are they mitigated?

Answer:

  • Challenges : Low solubility in common solvents and polymorphism risks.
  • Solutions :
    • Solvent screening : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.
    • Cryocrystallography : Flash-cooling (100 K) prevents crystal degradation. SHELXL refinement resolves disorder in methyl/fluorophenyl groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine

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